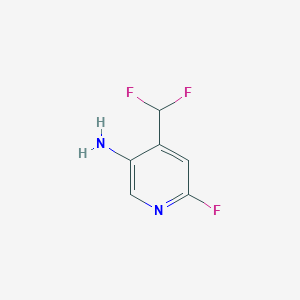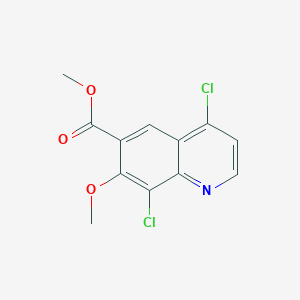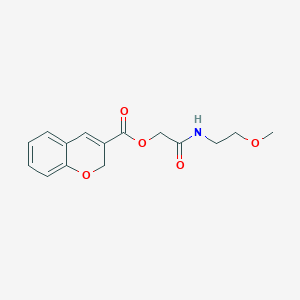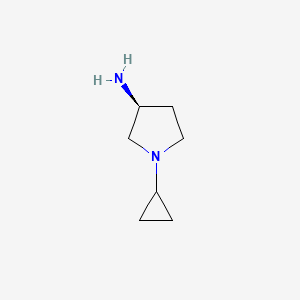![molecular formula C11H13N3O2S B12945843 2-((5-Amino-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate](/img/structure/B12945843.png)
2-((5-Amino-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-Amino-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate is a compound that features a benzimidazole core, which is a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities and are used in various pharmaceutical applications. The presence of the amino group and the thioether linkage in this compound adds to its chemical versatility and potential for various reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Amino-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Amino Group: The amino group can be introduced through nitration followed by reduction or by direct amination reactions.
Thioether Formation: The thioether linkage is formed by reacting the benzimidazole derivative with an appropriate thiol compound under basic conditions.
Acetylation: The final step involves the acetylation of the thioether derivative to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities.
Acetylation and Deacetylation: The acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Acetylation: Acetic anhydride, acetyl chloride
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted benzimidazole derivatives
Acetylation: Acetate esters
Aplicaciones Científicas De Investigación
2-((5-Amino-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-((5-Amino-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate depends on its specific application. In biological systems, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((1H-benzo[d]imidazol-2-yl)thio)ethyl acetate
- 5-Amino-1H-benzo[d]imidazole
- 2-(1H-benzo[d]imidazol-2-yl)ethanol
Uniqueness
2-((5-Amino-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C11H13N3O2S |
|---|---|
Peso molecular |
251.31 g/mol |
Nombre IUPAC |
2-[(6-amino-1H-benzimidazol-2-yl)sulfanyl]ethyl acetate |
InChI |
InChI=1S/C11H13N3O2S/c1-7(15)16-4-5-17-11-13-9-3-2-8(12)6-10(9)14-11/h2-3,6H,4-5,12H2,1H3,(H,13,14) |
Clave InChI |
MPBCFABGZVIRFU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCSC1=NC2=C(N1)C=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10,16-bis(2-ethylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12945765.png)


![[1,1'-Bidibenzo[b,d]thiophene]-2,2'-diamine](/img/structure/B12945783.png)

![(S)-4-(tert-Butoxy)-2-((R)-6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)-4-oxobutanoic acid](/img/structure/B12945805.png)


![(R)-1,1'-(5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diyl)bis(3-(3,5-bis(trifluoromethyl)phenyl)thiourea)](/img/structure/B12945826.png)
![5-Benzyl-1-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B12945831.png)




